Lipophilicity (XLogP3) Head-to-Head Against N-Cyclopentyl-3-ethyl and 3-isopropyl Analogs
The target compound exhibits an XLogP3 of 2.1, which is intermediate between the 3-ethyl analog (XLogP3 1.7) and the 3-isopropyl analog (XLogP3 2.9) [1]. This 0.4 log unit increase over the ethyl analog corresponds to a roughly 2.5-fold higher octanol/water partition coefficient, while remaining 0.8 log units lower than the isopropyl derivative. This balanced lipophilicity is critical for achieving passive membrane permeability without triggering excessive metabolic clearance or promiscuous protein binding [2][3].
| Evidence Dimension | Calculated octanol/water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 (PubChem computed) |
| Comparator Or Baseline | N-cyclopentyl-3-ethyl analog: XLogP3 1.7; N-cyclopentyl-3-isopropyl analog: XLogP3 2.9; Unsubstituted 5-amino core (3-methyl-1,2,4-oxadiazol-5-amine): XLogP3 0.5 |
| Quantified Difference | ∆ = +0.4 vs. 3-ethyl; ∆ = -0.8 vs. 3-isopropyl; ∆ = +1.6 vs. unsubstituted core |
| Conditions | XLogP3 algorithm v. 3.0, PubChem 2019.06.18 release |
Why This Matters
A logP value of 2.1 places this compound within the optimal range for oral bioavailability (typically logP 1–3) and maintains cell permeability while minimizing non-specific binding artifacts in biochemical assays.
- [1] PubChem computed properties for N-cyclopentyl-3-methyl-1,2,4-oxadiazol-5-amine (CID 59058912) and structural analogs. View Source
- [2] Lipinski, C.A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
- [3] Waring, M.J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. View Source
